molecular formula C16H19NO B8462017 4-(2-Methyl-2-phenylpropoxy)aniline CAS No. 62517-30-0

4-(2-Methyl-2-phenylpropoxy)aniline

Cat. No. B8462017
CAS RN: 62517-30-0
M. Wt: 241.33 g/mol
InChI Key: GLLRNGJPGZMVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080505

Procedure details

In 150 ml of acetone is dissolved 16.8 g of 4-(2,2-dimethyl-2-phenylethyloxy)aniline and, under cooling with ice and stirring, 20 ml of hydrochloric acid, a solution of 6 g sodium nitrite in 20 ml water, 75 ml of ethyl acrylate and 0.3 g of finely divided cuprous oxide are added in the order mentioned. The mixture is stirred at 10° C for 30 minutes and at room temperature for 2 hours. After the reaction has been completed, the reaction mixture is concentrated under reduced pressure and extracted with ether. The ether is distilled off and residual oil is purified by chromatography on silica gel. The described procedure yields 17.7 g of ethyl 2-chloro-3-[4-(2,2-dimethyl-2-phenylethyloxy)phenyl]propionate as a yellowish oily product. Cyclohexane/benzene is used as the eluant solvent (1:1). Boiling point: 205°-206° C/0.9 mmHg
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:18])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:3][O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.[ClH:19].N([O-])=O.[Na+].C[C:25]([CH3:27])=[O:26]>O.C(OCC)(=O)C=C>[Cl:19][CH:2]([CH2:1][C:8]1[CH:10]=[CH:11][C:5]([O:4][CH2:3][C:2]([CH3:18])([CH3:1])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:6][CH:7]=1)[C:3]([O:26][CH2:25][CH3:27])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
CC(COC1=CC=C(N)C=C1)(C1=CC=CC=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
The mixture is stirred at 10° C for 30 minutes and at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off
CUSTOM
Type
CUSTOM
Details
residual oil is purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)CC1=CC=C(C=C1)OCC(C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.